molecular formula C11H15BO3S B8207422 (4-Formylthiophen-2-yl)boronic acid pinacol ester

(4-Formylthiophen-2-yl)boronic acid pinacol ester

Cat. No.: B8207422
M. Wt: 238.12 g/mol
InChI Key: RQIVNLKHCISSDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formylthiophen-2-yl)boronic acid pinacol ester typically involves the reaction of 4-formylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:

4-Formylthiophene+Bis(pinacolato)diboronPd catalyst, Base(4-Formylthiophen-2-yl)boronic acid pinacol ester\text{4-Formylthiophene} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, Base}} \text{this compound} 4-Formylthiophene+Bis(pinacolato)diboronPd catalyst, Base​(4-Formylthiophen-2-yl)boronic acid pinacol ester

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of more robust purification techniques to ensure product purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Formylthiophen-2-yl)boronic acid pinacol ester is unique due to the presence of the formyl group, which allows for additional functionalization through oxidation and reduction reactions. This makes it a versatile intermediate in organic synthesis, enabling the construction of more complex molecules compared to its analogs .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)9-5-8(6-13)7-16-9/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIVNLKHCISSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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